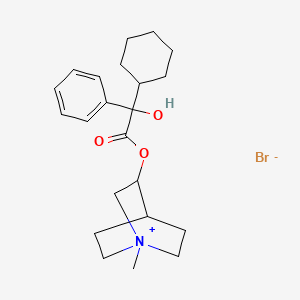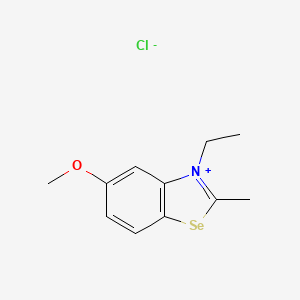
3-Methyl-1-isoquinolinecarbonitrile
説明
3-Methyl-1-isoquinolinecarbonitrile is a useful research compound. Its molecular formula is C11H8N2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactions
One-pot Multistep Synthesis of Isoquinolin-1(2H)-one Analogs Researchers developed a robust approach for synthesizing 3,4-fused isoquinolin-1(2H)-one analogs. This process involves multiple steps, starting with the deprotonation of benzonitrile or nicotinonitrile and subsequent reactions leading to the formation of isoquinolin-1(2H)-one. The one-pot synthesis and purification process indicate the compound's utility in creating complex organic molecules (Li & Chua, 2011).
Tetrahydropyrrolo[2,1-a]isoquinolines for New Indolizine Derivatives The study presents a method of obtaining 7,8,9,10-tetrahydropyrrolo[2,1-a]isoquinolines through 1,3-dipolar cycloaddition reactions, indicating the compound's role in generating new molecular structures, potentially beneficial in various chemical applications (Caira et al., 2014).
Synthesis of 3-Cyano-4,6-Dimethyl-2-pyridone The base-mediated reaction of acetylacetone with malononitrile leads to cyanopyridone, which serves as a starting compound for synthesizing various pyridone derivatives, including isoquinolinecarbonitriles. This highlights the compound's role in creating diverse chemical structures (Elassar, 2011).
Analytical Chemistry and Material Science
Mass Spectrometric Studies of Isoquinoline-3-Carboxamides Research into the collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides, which are part of drug candidates for treating anemic disorders, allowed for the formulation of general mechanisms underlying their unusual fragmentation behavior. This study contributes to analytical chemistry, especially in drug testing and clinical analysis (Beuck et al., 2009).
Gas Phase Reaction of Substituted Isoquinolines to Carboxylic Acids The mass spectrometric study of bisubstituted isoquinolines, which are potent as prolylhydroxylase inhibitor drug candidates, observed unusually favored gas-phase formations of carboxylic acids after collisional activation. This study provides valuable insights into the behavior of these compounds under mass spectrometric conditions, beneficial for clinical and forensic analysis (Thevis et al., 2008).
特性
IUPAC Name |
3-methylisoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-6-9-4-2-3-5-10(9)11(7-12)13-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQGDQMTXPFAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344554 | |
| Record name | 3-Methyl-1-isoquinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22381-52-8 | |
| Record name | 3-Methyl-1-isoquinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![9,10-Anthracenedione, 1,5-bis[[4-(dimethylamino)phenyl]amino]-](/img/structure/B1619747.png)







